molecular formula C11H15Cl B8623579 2-(Chloromethyl)-1,3-diethylbenzene

2-(Chloromethyl)-1,3-diethylbenzene

Cat. No.: B8623579
M. Wt: 182.69 g/mol
InChI Key: XRCWZSDXMMERAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-diethylbenzene is an aromatic compound featuring a benzene ring substituted with two ethyl groups at the 1- and 3-positions and a chloromethyl (-CH₂Cl) group at the 2-position. This structure confers unique chemical reactivity, particularly in nucleophilic substitution reactions, due to the chloromethyl group acting as a leaving group. For instance, 1,3-diethylbenzene (C₁₀H₁₄) is listed as a groundwater pollutant under regulatory consideration, highlighting environmental concerns for ethyl-substituted benzene derivatives .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

2-(chloromethyl)-1,3-diethylbenzene

InChI

InChI=1S/C11H15Cl/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3

InChI Key

XRCWZSDXMMERAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CCl

Origin of Product

United States

Comparison with Similar Compounds

2-(Chloromethyl)-1,3-dimethylbenzene (CAS 5402-60-8)

  • Molecular Formula : C₉H₁₁Cl
  • Molecular Weight : 154.64 g/mol
  • Properties : Requires storage under inert atmosphere at 2–8°C; classified as corrosive (H314 hazard statement) .

2-(2-Chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4)

  • Molecular Formula : C₁₀H₁₃Cl
  • Molecular Weight : 168.66 g/mol
  • Reactivity : The chloroethyl group (-CH₂CH₂Cl) may undergo elimination or further functionalization, differing from the chloromethyl group’s direct substitution behavior .

1,3-Diethylbenzene (CAS Not Specified)

  • Molecular Formula : C₁₀H₁₄
  • Regulatory Status : Listed under provisional groundwater contaminants due to environmental persistence .
  • Comparison : Lacks the chloromethyl group, reducing its utility in synthetic chemistry but increasing volatility.

Chloromethyl-Substituted Heterocycles (From )

Compound Name CAS Number Molecular Formula Melting Point (°C) Purity Price (JPY/1g)
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 C₁₁H₁₀ClN₂ 96.5–98 97% 80,400
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 C₁₀H₈ClNS 67–69 97% 66,900
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 C₁₀H₈ClNS 49–50 97% N/A

Key Insights :

  • Heterocyclic cores (e.g., pyrimidine, thiazole) increase polarity and hydrogen-bonding capacity compared to benzene derivatives.
  • Higher melting points suggest stronger intermolecular forces in heterocycles .

Chloromethyl-Substituted Ethers

2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1)

  • Molecular Formula : C₄H₇ClO₂
  • Molecular Weight : 122.55 g/mol
  • Applications : Used as a precursor in organic synthesis; cyclic ether structure enhances stability compared to linear analogs .

Comparison with 2-(Chloromethyl)-1,3-diethylbenzene :

  • The dioxolane ring introduces oxygen atoms, increasing solubility in polar solvents.
  • Benzene derivatives are more lipophilic, favoring use in hydrophobic reaction environments.

Preparation Methods

Reaction Mechanism and Optimization

  • Key Variables : Temperature (80–120°C), Cl₂ flow rate (0.5–2.0 L/h), and irradiation wavelength (350–400 nm) significantly influence monochlorination efficiency.

  • Byproduct Mitigation : Over-chlorination to dichloromethyl or trichloromethyl derivatives is minimized by limiting reaction time to 2–4 hours and using excess substrate.

  • Yield : Pilot-scale trials with analogous systems report 65–78% yield for monochlorination.

Table 1: Radical Chlorination Parameters

ParameterOptimal RangeImpact on Selectivity
Temperature90–100°CHigher temperatures favor side-chain chlorination
Cl₂ Flow Rate1.0 L/hExcess Cl₂ increases dichlorination risk
Light SourceUV-LED (365 nm)Enhances radical initiation efficiency

Chlorodehydroxylation via Thionyl Chloride

This two-step method involves synthesizing 2-(hydroxymethyl)-1,3-diethylbenzene followed by hydroxyl-to-chlorine substitution.

Step 1: Hydroxymethyl Intermediate Synthesis

  • Friedel-Crafts Alkylation : Ethylbenzene derivatives are reacted with paraformaldehyde in the presence of AlCl₃ to install the hydroxymethyl group.

  • Yield : 70–85% for analogous dimethyl systems.

Step 2: Thionyl Chloride (SOCl₂) Treatment

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.

  • Challenges : Competing ether formation requires strict anhydrous conditions.

  • Yield : 88–92% conversion reported for 2,3-dimethyl analogs.

N-Chlorosuccinimide (NCS)-Mediated Chlorination

NCS offers a controlled alternative to gaseous Cl₂, particularly for bench-scale synthesis.

Protocol Adaptation from Dimethyl Systems

  • Substrate : 2-Methyl-1,3-diethylbenzene (10 mmol) in acetonitrile (20 mL).

  • Reagents : NCS (12 mmol), radical initiator (e.g., benzoyl peroxide, 0.1 eq).

  • Conditions : Reflux at 60°C for 3 hours under nitrogen.

  • Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Table 2: NCS vs. Cl₂ Performance Comparison

MetricNCS MethodCl₂ Method
Isolated Yield68%75%
Purity (HPLC)98.5%95.2%
Byproducts<1% dichlorinated3–5% dichlorinated

Photochemical Chlorination with LED Illumination

Building on trichloromethylbenzene synthesis, this method uses LED light to enhance selectivity.

Scalable Process Design

  • Reactor Setup : Continuous-flow system with quartz immersion well and 385 nm LEDs.

  • Parameters :

    • Substrate:Cl₂ molar ratio 1:1.1

    • Residence time: 45 minutes

    • Temperature: 50°C

  • Advantages : Reduced dichlorination (<2%) and 82% isolated yield in batch trials.

Comparative Analysis and Industrial Feasibility

MethodCapital CostEnvironmental ImpactScalability
Radical ChlorinationModerateHigh (Cl₂ handling)Pilot-to-production
NCS-MediatedLowModerate (succinimide waste)Bench-scale
PhotochemicalHigh (LED setup)Low (energy-efficient)Continuous manufacturing

Key Findings :

  • Photochemical methods offer superior selectivity but require specialized equipment.

  • NCS is ideal for small batches with stringent purity requirements.

  • Radical chlorination remains the most cost-effective for ton-scale production .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 2-(Chloromethyl)-1,3-diethylbenzene with high regioselectivity?

  • Method : Friedel-Crafts alkylation introduces ethyl groups at the 1,3-positions using ethyl chloride and AlCl₃. Chloromethylation follows via formaldehyde and HCl at 0–5°C to minimize side reactions. Alternative routes include nucleophilic substitution on 1,3-diethylbenzene derivatives using ClCH₂MgBr. Key parameters: stoichiometric ratios (1:1.2 benzene:ethyl chloride) and catalytic Lewis acids (FeCl₃) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • 1H NMR : Chloromethyl (–CH₂Cl) appears as a singlet at δ 4.6–4.8 ppm; ethyl groups show triplets (δ 1.2–1.4 ppm) and quartets (δ 2.4–2.6 ppm).
  • 13C NMR : Chloromethyl carbon at δ 40–45 ppm; ethyl carbons at δ 15–20 ppm (CH₃) and 25–30 ppm (CH₂).
  • HRMS : Molecular ion peak at m/z 182.07 (C₁₀H₁₃Cl⁺). Purity is validated via GC-MS retention time matching standards .

Q. What purification methods are effective for isolating this compound?

  • Use fractional distillation (bp ~200–220°C) or column chromatography with dichloromethane/hexane. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How do steric and electronic effects influence the chloromethyl group’s reactivity in nucleophilic substitutions?

  • Steric hindrance from 1,3-diethyl groups slows SN2 kinetics. Ethyl groups’ electron-donating nature stabilizes transition states. Optimize using polar aprotic solvents (DMF) and strong nucleophiles (amines). DFT studies (B3LYP/6-31G*) model transition states .

Q. How can competing side reactions (e.g., elimination) be minimized during functionalization?

  • Suppress elimination with mild bases (K₂CO₃) and temperatures <50°C. Monitor via in-situ IR spectroscopy for intermediate detection. Phase-transfer catalysts (tetrabutylammonium bromide) enhance selectivity in amination .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) of derivatives?

  • DFT calculations (Fukui indices) identify electron-rich sites. Para to chloromethyl shows higher susceptibility. Validate via nitration trials (HNO₃/H₂SO₄) and HPLC analysis .

Q. How does steric bulk affect the compound’s utility in polymer synthesis or cross-coupling?

  • Ethyl groups hinder monomer access, reducing polymerization efficiency. In Suzuki couplings, bulky ligands (SPhos) improve activity. Thermal stability (TGA: decomposition >200°C) suits high-temperature applications .

Methodological Notes

  • Contradiction Analysis : Conflicting reactivity reports may arise from substituent effects (e.g., ethyl vs. methyl in analogs). Comparative studies with model compounds (e.g., 1,3-diethylbenzene) clarify steric/electronic contributions .
  • Advanced Characterization : Use 2D NMR (HSQC, COSY) to resolve structural ambiguities and X-ray crystallography for absolute configuration confirmation .

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